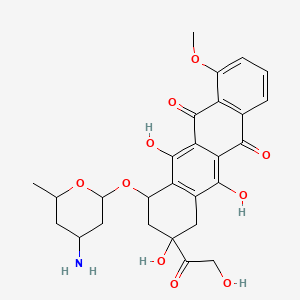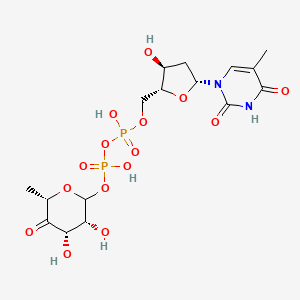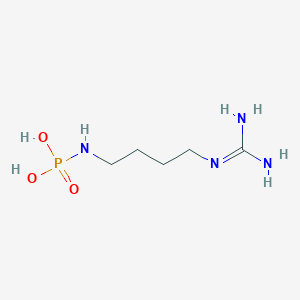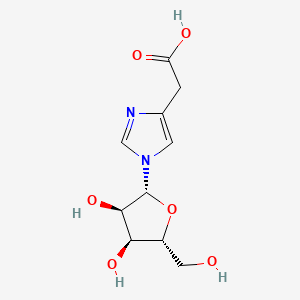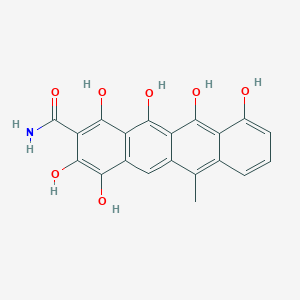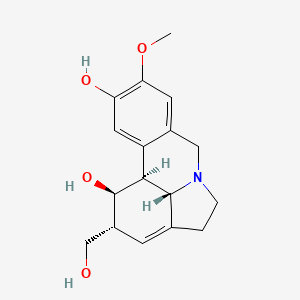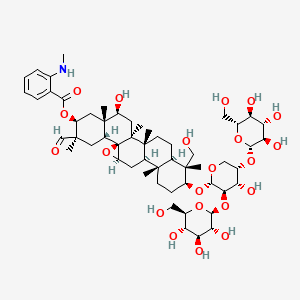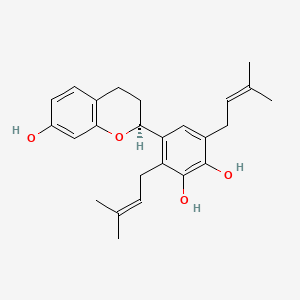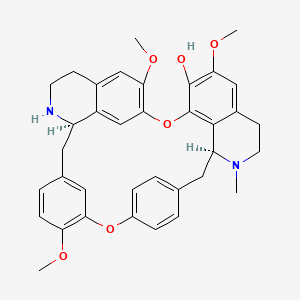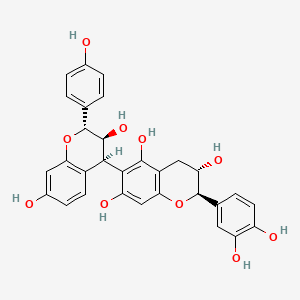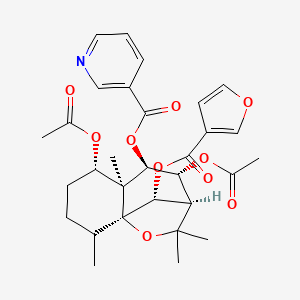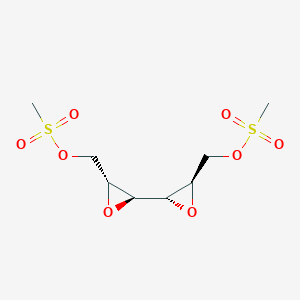
1,6-Di-O-mesyl-2,3,4,5-dianhydro-iditol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Di-O-mesyl-2,3,4,5-dianhydro-iditol is a chemical compound derived from iditol, a sugar alcohol. This compound is characterized by the presence of mesyl (methanesulfonyl) groups at the 1 and 6 positions, and an anhydro structure at the 2, 3, 4, and 5 positions. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Di-O-mesyl-2,3,4,5-dianhydro-iditol can be synthesized from isommanide (1,4:3,6-dianhydro-d-mannitol) as a starting material . . The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Di-O-mesyl-2,3,4,5-dianhydro-iditol undergoes various chemical reactions, including:
Substitution Reactions: The mesyl groups can be substituted with other nucleophiles, such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Methanesulfonyl Chloride: Used for introducing mesyl groups.
Pyridine: Acts as a base in the mesylation reaction.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the nucleophiles and reducing agents used .
Applications De Recherche Scientifique
1,6-Di-O-mesyl-2,3,4,5-dianhydro-iditol has several applications in scientific research:
Antimicrobial Activity: Derivatives of this compound have been studied for their antimicrobial properties against various pathogens.
Cytotoxic and Mutagenic Studies: The compound has been evaluated for its cytotoxic and mutagenic effects, making it useful in cancer research.
Polymer Synthesis: It is used in the synthesis of polymers from renewable resources, contributing to the development of biodegradable materials.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
1,43,6-Dianhydro-d-mannitol: A precursor in the synthesis of 1,6-Di-O-mesyl-2,3,4,5-dianhydro-iditol.
Isosorbide: Another dianhydrohexitol used in polymer synthesis.
Isomannide: Similar to isosorbide, used in various chemical reactions.
Uniqueness
This compound is unique due to its specific mesylation at the 1 and 6 positions, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
56247-01-9 |
|---|---|
Formule moléculaire |
C8H14O8S2 |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
[(2R,3R)-3-[(2R,3R)-3-(methylsulfonyloxymethyl)oxiran-2-yl]oxiran-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C8H14O8S2/c1-17(9,10)13-3-5-7(15-5)8-6(16-8)4-14-18(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6-,7-,8-/m1/s1 |
Clé InChI |
MFJOKRDJJGVHTE-NGJRWZKOSA-N |
SMILES |
CS(=O)(=O)OCC1C(O1)C2C(O2)COS(=O)(=O)C |
SMILES isomérique |
CS(=O)(=O)OC[C@@H]1[C@H](O1)[C@@H]2[C@H](O2)COS(=O)(=O)C |
SMILES canonique |
CS(=O)(=O)OCC1C(O1)C2C(O2)COS(=O)(=O)C |
Synonymes |
1,6-di-O-mesyl-2,3,4,5-dianhydro-iditol 1,6-di-O-mesyl-2,3,4,5-dianhydro-iditol, (D)-isomer 1,6-di-O-mesyl-2,3,4,5-dianhydro-iditol, (L)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


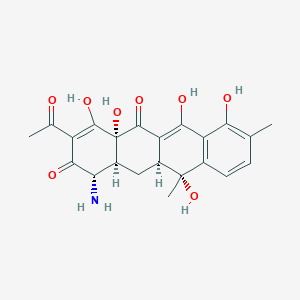
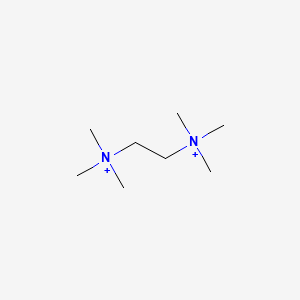
![(3,10,11-Triacetyloxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1206201.png)
